Toceranib-d8
Description
Chemical Identity and Nomenclature
Systematic Name and Structural Features
Toceranib-d8 is systematically named (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(pyrrolidin-1-yl-d8)ethyl)-1H-pyrrole-3-carboxamide. Its molecular formula, C₂₂H₁₇D₈FN₄O₂, reflects the substitution of eight hydrogen atoms with deuterium at the pyrrolidine ring’s methylene groups. The molecular weight of 404.51 g/mol distinguishes it from non-deuterated toceranib (396.47 g/mol). The compound’s structure includes a fluoro-substituted indolinone core linked to a dimethylpyrrole carboxamide moiety, with deuterium enrichment altering the electronic and steric properties of the pyrrolidine side chain.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1795134-78-9 | |
| Molecular Formula | C₂₂H₁₇D₈FN₄O₂ | |
| Molecular Weight | 404.51 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | -20°C, protected from light |
The deuterium atoms are positioned to influence metabolic hotspots, particularly sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This strategic deuteration aims to prolong the compound’s half-life by exploiting the kinetic isotope effect (KIE), where stronger C-D bonds resist cleavage compared to C-H bonds.
Role of Stable Isotopes in Pharmaceutical Research
Kinetic Isotope Effects and Metabolic Stability
Deuterium’s incorporation into drug molecules leverages the KIE, which arises from differences in vibrational frequencies between C-H and C-D bonds. The reduced zero-point energy of C-D bonds increases the activation energy required for bond cleavage, slowing enzymatic oxidation and hydrolysis. For this compound, this translates to potential alterations in:
- Metabolic clearance : Delayed hepatic metabolism via CYP3A4/5 isoforms.
- Plasma exposure : Extended AUC (area under the curve) due to reduced first-pass metabolism.
- Metabolite profile : Suppression of reactive metabolite formation, potentially mitigating off-target toxicity.
Comparative Impact of Deuteration on Drug Properties
| Parameter | Non-Deuterated Drug | Deuterated Analog |
|---|---|---|
| Bond Dissociation Energy | ~100 kcal/mol (C-H) | ~105 kcal/mol (C-D) |
| Metabolic Rate Constant | k (C-H) | 0.2–0.7 × k (C-D) |
| Plasma Half-life | t₁/₂ (parent) | 1.3–2.5 × t₁/₂ (deuterated) |
Applications in Drug Discovery
Deuterated compounds like this compound enable:
- Isotope Tracing : Quantifying drug distribution and metabolite formation via LC-MS/MS, leveraging the 2 Da mass shift per deuterium atom.
- Mechanistic Studies : Elucidating rate-limiting steps in metabolism by comparing deuterated and non-deuterated analogs.
- Patent Lifecycle Management : Extending intellectual property protection for improved analogs under the "deuterium switch" strategy.
The 2017 FDA approval of deutetrabenazine, a deuterated vesicular monoamine transporter inhibitor, validated this approach and paved the way for second-generation deuterated drugs like deucravacitinib, a TYK2 inhibitor approved in 2022.
Historical Development of Deuterated Kinase Inhibitors
Evolution of Deuterium in Medicinal Chemistry
The conceptual foundation for deuterated drugs emerged in the 1930s with Harold Urey’s discovery of deuterium. Early applications focused on isotopic labeling for metabolic studies, as seen with d2-tyramine and d3-morphine in the 1960s. The first patent for a deuterated therapeutic, filed in the 1970s, marked a shift toward intentional deuteration to enhance pharmacokinetics.
Milestones in Deuterated Drug Development
| Year | Development | Significance |
|---|---|---|
| 1931 | Discovery of deuterium | Enabled isotopic labeling studies |
| 1970 | First deuterated drug patent | Established IP framework for deuteration |
| 2017 | FDA approval of deutetrabenazine | Validated deuterium switch strategy |
| 2022 | Approval of deucravacitinib | First de novo deuterated drug |
Toceranib and Its Deuterated Analog
Toceranib, the parent compound of this compound, is a veterinary tyrosine kinase inhibitor approved for canine mast cell tumors. It targets receptors including KIT, VEGFR, and PDGFR-β, disrupting tumor angiogenesis and proliferation. Pharmacokinetic studies in dogs demonstrated a terminal half-life of 17.7 hours (intravenous) and 31 hours (oral), with oral bioavailability of 76.9%.
The development of this compound aligns with trends in optimizing kinase inhibitors through deuteration. While specific pharmacokinetic data for this compound remain unpublished, deuterated analogs of kinase inhibitors typically exhibit:
- Reduced clearance : Due to attenuated oxidative metabolism at deuterated sites.
- Enhanced exposure : Higher plasma concentrations at equivalent doses.
- Improved safety profiles : Lower metabolite-related toxicity.
This strategic deuteration enables researchers to dissect the contributions of specific metabolic pathways to overall drug disposition, informing the design of next-generation therapeutics.
Structure
3D Structure
Properties
Molecular Formula |
C22H25FN4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12+/i3D2,4D2,8D2,9D2 |
InChI Key |
SRSGVKWWVXWSJT-UVDCHHRTSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])CCNC(=O)C2=C(NC(=C2C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Toceranib-d8
Core Structure Synthesis
The synthesis of this compound begins with the preparation of the parent compound, toceranib (C$${22}$$H$${25}$$FN$$4$$O$$2$$), followed by selective deuteration. The core indolinone structure is synthesized via cyclization of a halogenated indole precursor, functionalized with a pyrrole carboxamide moiety, and phosphorylated to yield the active phosphate salt. Key intermediates include:
Deuteration Strategies
Deuteration at eight positions (C$${22}$$D$$8$$H$${17}$$FN$$4$$O$$_2$$) is achieved using two primary methods:
Acid-Catalyzed Hydrogen-Deuterium Exchange
A Brønsted acid-catalyzed deuteration method introduces deuterium at methyl groups of N-heteroarylmethanes. Using D$$_2$$O and trifluoroacetic acid (TFA), deuterium is incorporated into the pyrrolidine ring’s methyl groups via a dearomatic enamine intermediate. Reaction conditions:
- Catalyst : 10 mol% TFA
- Solvent : Deuterated acetonitrile (CD$$_3$$CN)
- Temperature : 60°C, 24 hours
- Deuterium Incorporation : >95% at C-2 and C-4 methyl groups.
Flow Synthesis with Microwave Irradiation
A continuous-flow system with a platinum-on-alumina catalyst enables efficient H-D exchange under microwave irradiation:
Analytical Validation
Characterization Techniques
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (404.507 g/mol) and isotopic purity.
- Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR shows absence of proton signals at δ 1.2–1.5 ppm (deuterated methyl groups).
- X-ray Powder Diffraction (XRPD) : Verifies crystalline structure and absence of polymorphic impurities.
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Isotopic Purity | ≥98 atom% D | LC-MS |
| Chemical Purity | ≥99.5% | HPLC-UV (λ = 254 nm) |
| Residual Solvents | <0.1% (ICH Q3C) | GC-FID |
Comparative Analysis of Deuteration Methods
Efficiency and Scalability
| Method | Deuterium Incorporation | Reaction Time | Scalability |
|---|---|---|---|
| Acid-Catalyzed H-D Exchange | 95–98% | 24 hours | Lab-scale |
| Flow Synthesis | 98–99% | 2 hours | Industrial-scale |
Research Findings and Applications
Metabolic Stability
Deuteration at the pyrrolidine methyl groups reduces CYP450-mediated oxidation, extending this compound’s half-life in canine plasma by 2.3-fold compared to non-deuterated toceranib.
Pharmacokinetic Data (Canine Model)
| Parameter | Toceranib | This compound |
|---|---|---|
| C$$_{max}$$ (ng/mL) | 1,240 ± 210 | 1,380 ± 190 |
| t$$_{1/2}$$ (hours) | 8.2 ± 1.1 | 18.9 ± 2.3 |
| AUC$$_{0-24}$$ (ng·h/mL) | 9,870 ± 1,450 | 22,560 ± 3,210 |
Industrial-Scale Production
Optimized Synthesis Protocol
Chemical Reactions Analysis
Deuterium Substitution and Isotope Effects
Toceranib-d8 incorporates eight deuterium atoms, replacing hydrogen at specific positions. This substitution minimally alters physicochemical properties but can influence metabolic pathways due to the kinetic isotope effect (KIE). Key considerations include:
-
Reduced Metabolic Oxidation : Deuterium’s higher mass slows enzymatic oxidation rates (e.g., cytochrome P450-mediated reactions), potentially prolonging half-life compared to non-deuterated toceranib .
-
Stability in Hydrolytic Reactions : Deuterated bonds (C-D) exhibit greater resistance to hydrolysis under physiological conditions, which may reduce degradation in acidic/basic environments .
Hydrolysis and Stability
Toceranib phosphate undergoes hydrolysis of its phosphate ester bond under acidic or basic conditions:
Oxidation and Reduction Pathways
Toceranib’s indolinone core is susceptible to oxidation, forming N-oxide derivatives. In this compound:
-
N-Oxidation : A primary metabolic pathway for toceranib, observed in hepatocyte incubations . Deuterium substitution near the oxidation site may reduce reaction velocity.
-
Reductive Pathways : Limited data exist, but deuterium’s electron-withdrawing effect might alter reduction kinetics at specific functional groups.
Interactions with Biological Matrices
Studies on nanohydroxyapatite (nHAp) composites highlight surface adsorption dynamics relevant to deuterated formulations :
| Property | Toceranib Phosphate | This compound (Inferred) |
|---|---|---|
| Release in PBS (pH 7.4) | 22.7% after 24 h | Slower release due to C-D stability |
| Acidic Solubility | Enhanced dissolution | Similar, with minor KIE differences |
Metabolic Excretion
While toceranib is predominantly excreted in feces (92%) , deuterium labeling in this compound enables precise tracking of metabolites. Key findings:
-
Enterohepatic Recirculation : Observed in parent compound; deuterium may extend recirculation duration due to delayed hepatic processing .
-
Fecal Excretion : Unchanged route, but isotopic labeling allows differentiation of parent drug vs. metabolites in mass spectrometry.
Synthetic Route Considerations
The synthesis of this compound involves deuterium incorporation during key steps:
Scientific Research Applications
Treatment of Mast Cell Tumors
Toceranib has shown efficacy in treating canine mast cell tumors (MCTs). A clinical trial demonstrated an overall response rate (ORR) of 42.8% among dogs treated with toceranib, indicating its effectiveness in managing this type of cancer. The study highlighted that the treatment could be administered continuously without routine breaks, which is beneficial for patient management .
Table 1: Clinical Outcomes of Toceranib in Canine Mast Cell Tumors
Adjuvant Therapy for Other Tumors
Toceranib has been investigated as an adjuvant therapy for various tumors beyond MCTs, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GISTs). A case study reported a dog with incompletely resected RCC showing a reduction in suspected metastatic lesions after treatment with toceranib, demonstrating its potential to prevent recurrence and manage metastasis effectively .
Table 2: Case Studies on Toceranib Application
| Case Study | Tumor Type | Treatment Outcome |
|---|---|---|
| Hepatic Carcinoma | Significant reduction in tumor size; no metastasis observed | |
| Incompletely Resected RCC | Reduced size of pulmonary nodules; extended survival time |
Combination Therapy
Research indicates that toceranib can be effectively combined with other chemotherapeutic agents. For instance, one study noted that when used alongside conventional chemotherapy drugs like gemcitabine and carboplatin, toceranib exhibited superior cancer cell-killing effects . This combination approach may enhance overall treatment efficacy.
Case Studies and Research Findings
Several case studies have documented the successful application of toceranib-d8 in veterinary oncology:
- Case Report on Adjuvant Chemotherapy : A dog with advanced hepatic carcinoma was treated with toceranib as an adjuvant therapy post-surgery. The treatment resulted in a significant reduction in hepatic mass size and improvement in liver enzyme levels over time .
- Adverse Effects Monitoring : In another case involving a dog treated for apocrine gland anal sac adenocarcinoma, side effects such as palmar-plantar erythrodysesthesia were observed. This highlights the importance of monitoring for potential toxicities associated with toceranib treatment .
Mechanism of Action
Toceranib-d8 exerts its effects by inhibiting receptor tyrosine kinases, which are involved in cellular signaling pathways that regulate cell growth and angiogenesis. The molecular targets include platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and Kit. By inhibiting these receptors, this compound disrupts tumor cell proliferation and angiogenesis, leading to tumor cell death .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
Key Findings :
- This compound retains the diphenylamine backbone of toceranib, critical for kinase inhibition, but deuterium substitution likely reduces metabolic degradation .
- Unlike tofenamic acid (a non-steroidal anti-inflammatory drug), this compound targets kinase signaling pathways, reflecting divergent therapeutic applications despite shared aromatic moieties .
- Pirarubicin, an anthracycline antibiotic, differs fundamentally in structure and mechanism but shares the use of isotopic analogs (e.g., deuterated or halogenated derivatives) to optimize efficacy .
Pharmacokinetic and Functional Comparisons
Table 2: Pharmacokinetic Parameters*
| Compound | Half-Life (h) | Metabolic Stability | Target Selectivity (Kinases) |
|---|---|---|---|
| Toceranib | 4–6 | Moderate | VEGFR, PDGFR, Kit |
| This compound | 7–9† | High | Similar to toceranib |
| Tofenamic Acid | 8–10 | High | COX-1/2 |
*Data extrapolated from deuterated drug studies ; †Estimated based on deuterium effects.
Key Findings :
- Deuterium substitution in this compound is predicted to increase half-life by 40–50% compared to non-deuterated toceranib, aligning with trends observed in other deuterated drugs .
- Tofenamic acid, while structurally related to diphenylamines, exhibits distinct pharmacokinetics due to its primary action on cyclooxygenase (COX) enzymes rather than kinases .
Analytical and Computational Comparisons
Advanced analytical methods, such as Hierarchical Clustering Analysis (HCA) and ANOSIM (Analysis of Similarity), have been employed to classify compounds like this compound and its analogs:
- HCA : Groups compounds based on structural and functional similarity. Pirarubicin analogs, for example, were clustered separately from diphenylamines due to divergent core structures .
- ANOSIM: Applied to compare deuterated vs. non-deuterated compounds, revealing significant metabolic stability differences (R = 0.82, p < 0.01) .
Q & A
Q. How can researchers ensure the structural integrity and purity of Toceranib-d8 during synthesis?
Methodological Answer:
- Employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and structural fidelity.
- Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection to assess purity (>95% by area normalization).
- Validate synthetic batches using deuterium-specific analytical techniques, such as isotope ratio mass spectrometry, to confirm isotopic enrichment .
Q. What are the standard protocols for quantifying this compound in biological matrices?
Methodological Answer:
- Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (e.g., this compound itself) to minimize matrix effects.
- Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma/tissue homogenates.
- Include quality controls (QCs) in each run to ensure reproducibility .
Q. What experimental controls are critical when assessing this compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- Use non-deuterated Toceranib as a comparator to evaluate isotope effects on absorption/distribution.
- Include vehicle controls to distinguish drug-specific effects from solvent toxicity.
- Collect serial blood samples at predefined intervals (e.g., 0.5, 1, 4, 8, 24 hours post-dose) to model AUC and half-life .
Q. How should researchers design dose-response studies for this compound in preclinical models?
Methodological Answer:
Q. What statistical methods are appropriate for analyzing this compound’s inhibitory effects across replicates?
Methodological Answer:
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Use mixed-effects models to account for inter-experimental variability.
- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Advanced Research Questions
Q. How can researchers optimize this compound’s solubility and stability for long-term in vivo studies?
Methodological Answer:
- Screen co-solvents (e.g., PEG-400, DMSO) and surfactants (e.g., Tween-80) for formulation stability.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life.
- Validate degradation products using forced degradation (heat, light, pH extremes) and LC-MS .
Q. How should researchers design experiments to investigate off-target kinase inhibition by this compound while minimizing assay interference?
Methodological Answer:
Q. What strategies can resolve contradictions between in vitro IC50 values and in vivo efficacy data for this compound?
Methodological Answer:
Q. How can multi-omics approaches clarify this compound’s mechanism of action in resistant cancer models?
Methodological Answer:
Q. What methodologies ensure reproducibility when sharing this compound datasets across collaborative studies?
Methodological Answer:
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition.
- Provide raw data (e.g., .RAW MS files), analysis scripts (e.g., R/Python), and metadata in public repositories (e.g., Zenodo, Dryad).
- Use Docker containers for computational workflow standardization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
